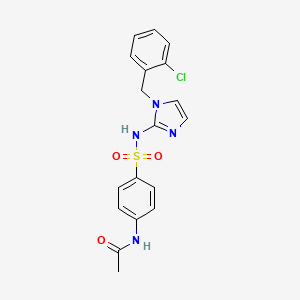
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an imidazole ring, a sulfonyl group, and a chlorophenyl group. Its molecular formula is C17H15ClN4O3S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with imidazole to form the intermediate 1-(2-chlorophenyl)methyl-1H-imidazole. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound’s imidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Similar structure but lacks the imidazole and sulfonyl groups.
Acetamide, N-(4-bromophenyl)-: Similar structure with a bromine atom instead of chlorine.
Uniqueness
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
71795-46-5 |
|---|---|
Molekularformel |
C18H17ClN4O3S |
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
N-[4-[[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H17ClN4O3S/c1-13(24)21-15-6-8-16(9-7-15)27(25,26)22-18-20-10-11-23(18)12-14-4-2-3-5-17(14)19/h2-11H,12H2,1H3,(H,20,22)(H,21,24) |
InChI-Schlüssel |
CNDYSUYWCVCOCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN2CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
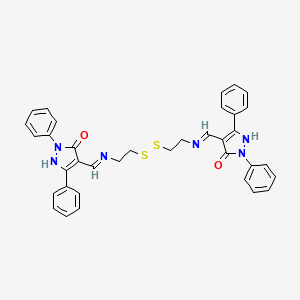

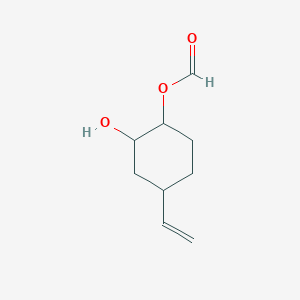
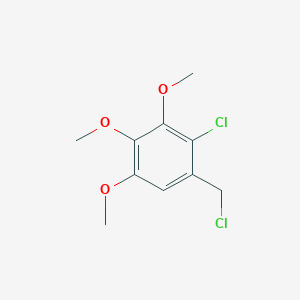



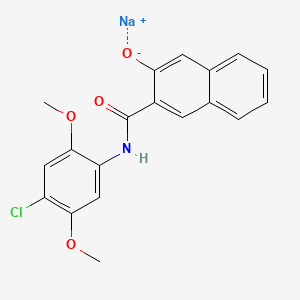

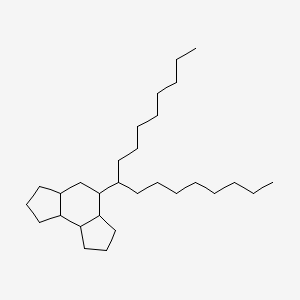
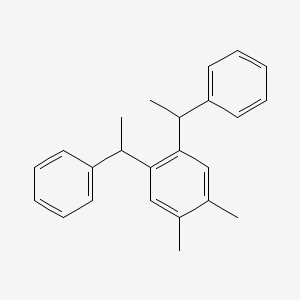
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
